

Spectroscopic and Chromatographic Profile of Trimethoprim Impurity F: A Technical Guide

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Compound of Interest

Compound Name: *Trimethoprim impurity F*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for **Trimethoprim impurity F**, also known as 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of Trimethoprim.

Chemical Identity

Parameter	Value
Systematic Name	5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine
Common Name	Trimethoprim Impurity F; 3-Desmethoxy 3-Bromo Trimethoprim
CAS Number	16285-82-8 [1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₅ BrN ₄ O ₂ [1] [2] [4]
Molecular Weight	339.19 g/mol [2] [4]
Chemical Structure	

Spectroscopic Data

Reference standards for **Trimethoprim Impurity F** are commercially available, and suppliers typically provide a comprehensive Certificate of Analysis (CoA) including $^1\text{H-NMR}$, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.^[1] The following sections summarize the publicly available spectroscopic information for this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR ($^1\text{H-NMR}$) spectroscopy is a critical tool for the structural elucidation of Trimethoprim and its impurities. The $^1\text{H-NMR}$ spectrum of **Trimethoprim Impurity F** has been described in the literature, with assignments made in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: $^1\text{H-NMR}$ Spectroscopic Data for **Trimethoprim Impurity F** in DMSO-d₆

Chemical Shift (ppm)	Multiplicity	Assignment
7.59	Singlet	Pyrimidine ring proton
7.11	Singlet	Benzyl ring proton (ortho to Bromine)
7.10	Singlet	Benzyl ring proton
6.62	Singlet	Benzene ring protons
3.80	Singlet	Two meta-methoxy groups (6H)
3.63	Singlet	Bridging methylene group (2H)

Note: The amino protons on the pyrimidine ring may appear as broad singlets and their chemical shifts can be concentration and temperature dependent.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of **Trimethoprim Impurity F**.

Table 2: Mass Spectrometry Data for **Trimethoprim Impurity F**

m/z	Interpretation
339/341	Protonated molecular ion isotope cluster ($[M+H]^+$), characteristic of a monobrominated compound. ^[5]
324/326	Product ion cluster resulting from the loss of a methyl group ($[M+H]^+ - CH_3$).
244	Non-brominated fragment ion resulting from the loss of HBr from the m/z 324 fragment.
123	Fragment ion representing the methylene diaminopyrimidine portion of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **Trimethoprim Impurity F**. While a specific, publicly available spectrum with peak assignments is not readily found, the expected characteristic absorption bands can be inferred from its chemical structure. Commercial suppliers of the reference standard provide detailed IR data.

Table 3: Expected Infrared Absorption Bands for **Trimethoprim Impurity F**

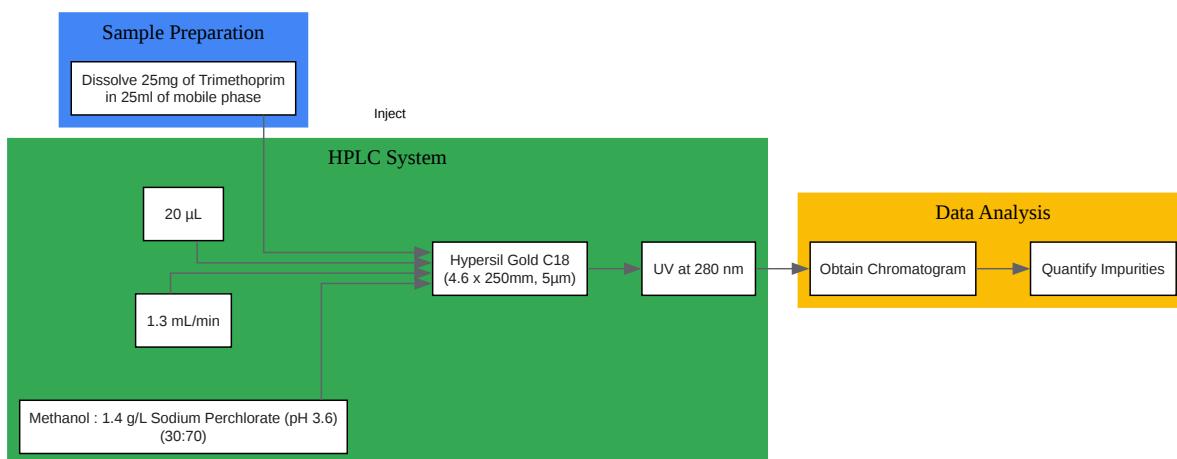
Wavenumber (cm ⁻¹)	Functional Group
3500-3300	N-H stretching (primary amines)
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (aliphatic)
1650-1550	C=C stretching (aromatic), N-H bending
1250-1000	C-O stretching (ethers)
800-600	C-Br stretching

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of **Trimethoprim Impurity F**.

High-Performance Liquid Chromatography (HPLC)

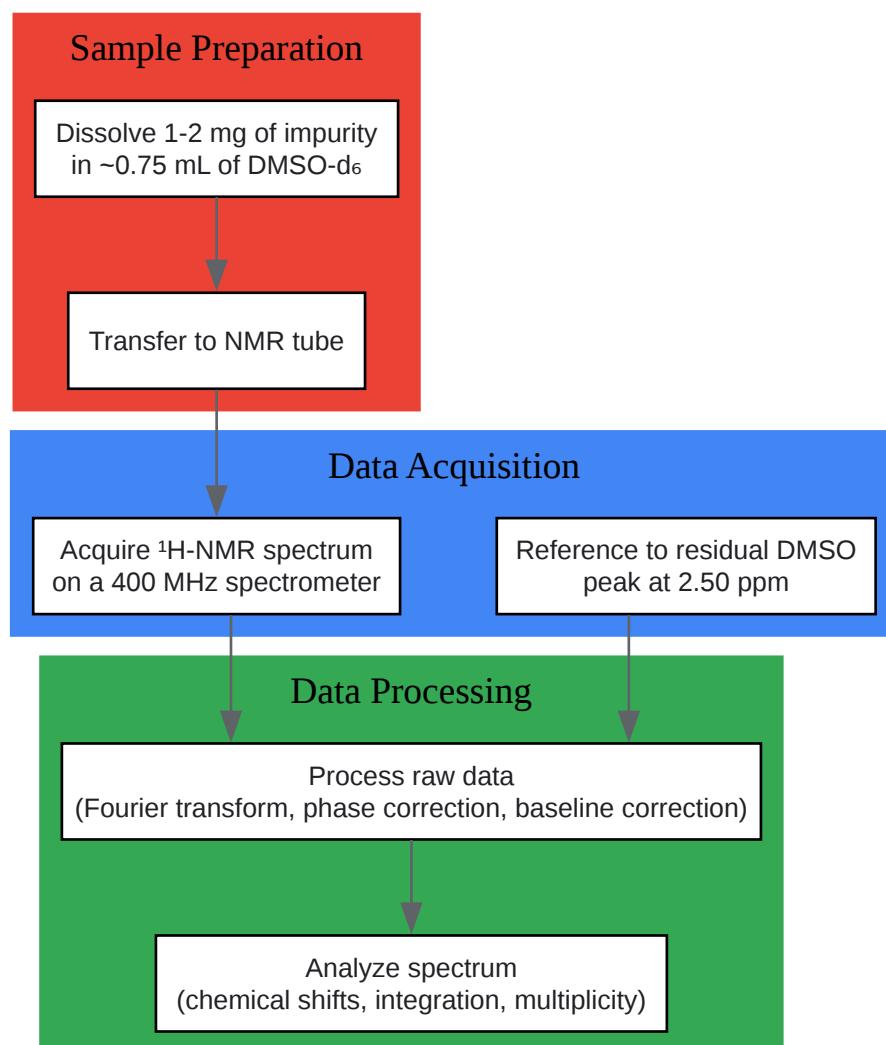
A common method for the separation and quantification of Trimethoprim and its impurities is reverse-phase HPLC.



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Caption: HPLC Experimental Workflow.

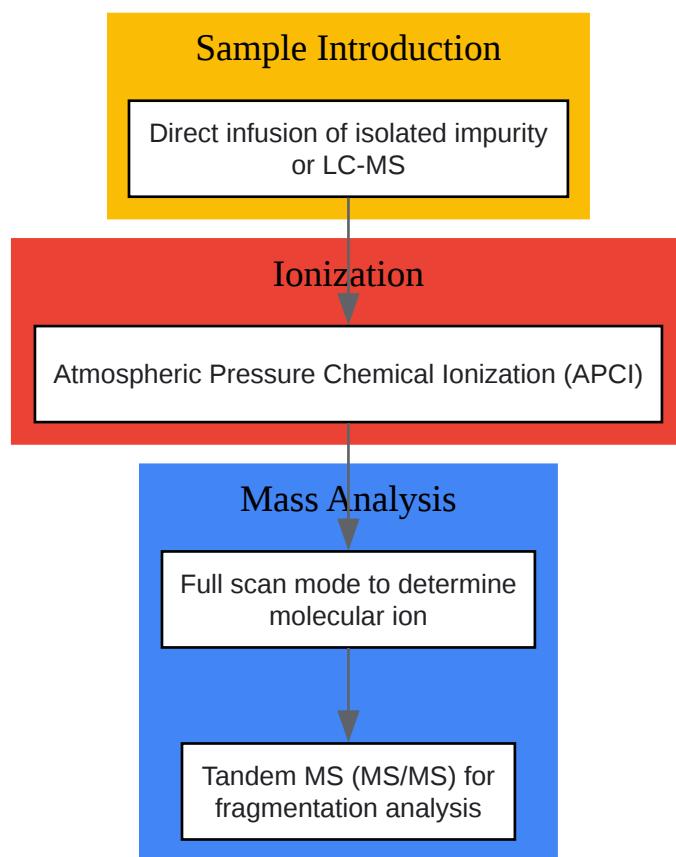
Nuclear Magnetic Resonance (NMR) Spectroscopy



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Caption: NMR Experimental Protocol.

Mass Spectrometry (MS)

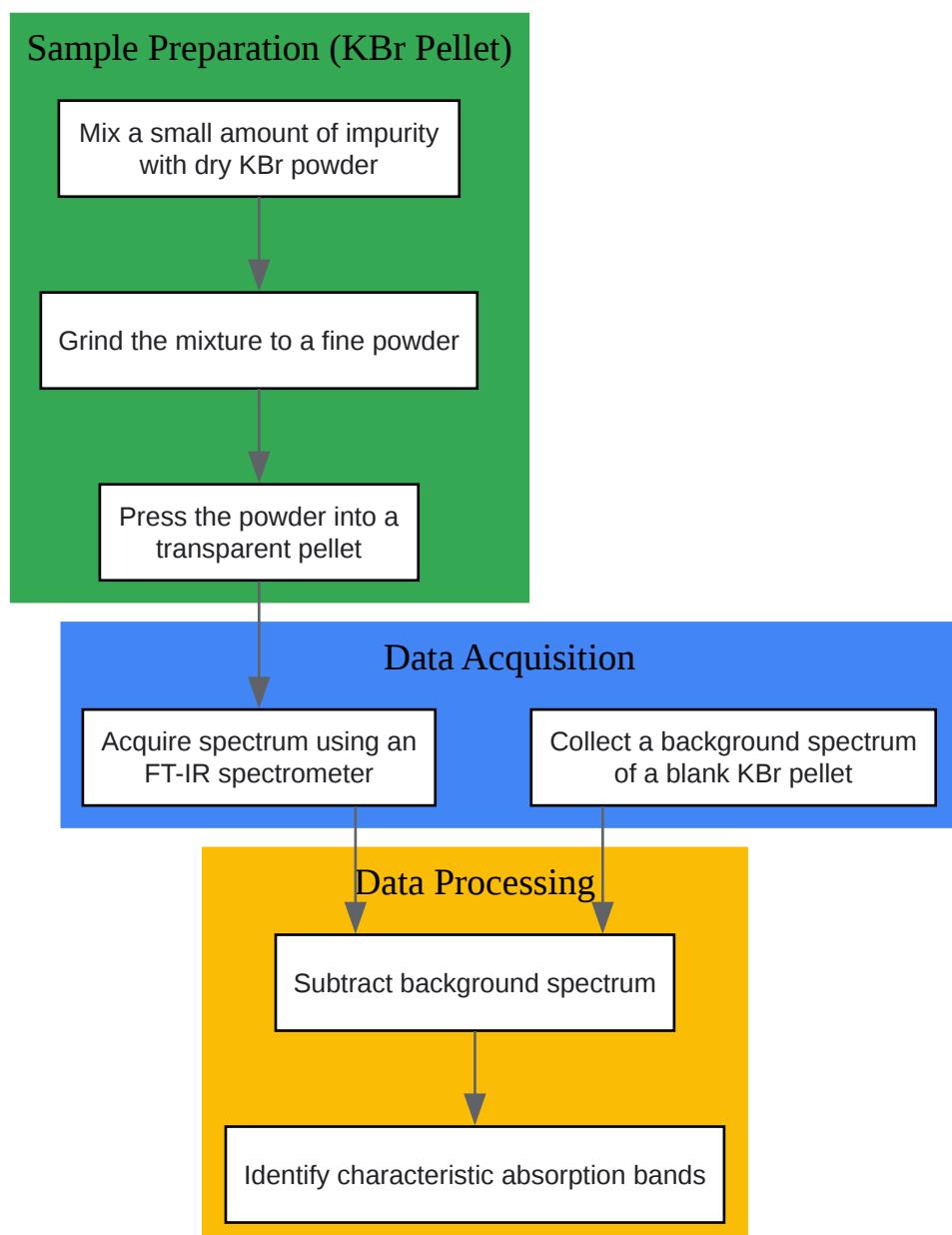


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Caption: Mass Spectrometry Experimental Protocol.

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid pharmaceutical impurity is as follows:



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Caption: FT-IR Spectroscopy Experimental Protocol.

Conclusion

This guide provides a summary of the available spectroscopic and chromatographic data for **Trimethoprim Impurity F**. The presented data and experimental protocols can aid in the identification, quantification, and control of this impurity in Trimethoprim drug substances and

products. For definitive identification and quantitative analysis, it is recommended to use a certified reference standard of **Trimethoprim Impurity F**, from which detailed spectroscopic data can be obtained.

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